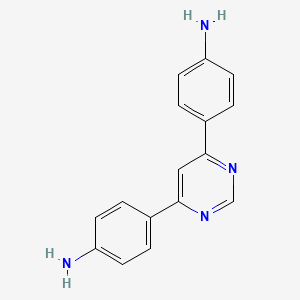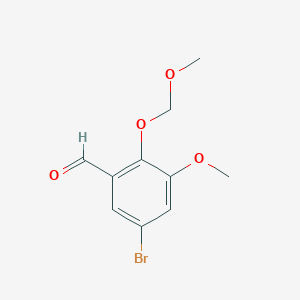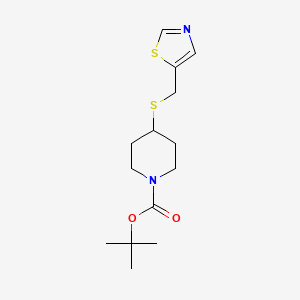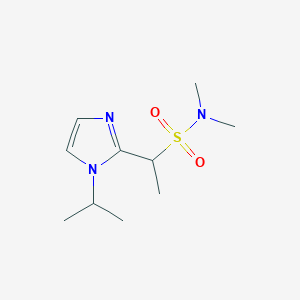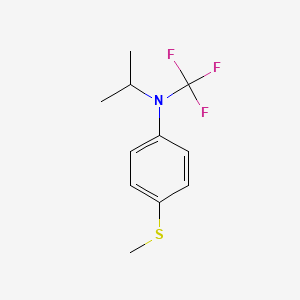
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an isopropyl group, a methylthio group, and a trifluoromethyl group attached to the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with isopropyl halide to introduce the isopropyl group.
Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioethers and amines.
科学的研究の応用
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isopropyl and methylthio groups contribute to its binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
N-isopropyl-4-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-isopropyl-4-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its reactivity and applications.
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline: Has a methyl group instead of an isopropyl group, leading to variations in its chemical behavior.
Uniqueness
N-isopropyl-4-(methylthio)-N-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C11H14F3NS |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
4-methylsulfanyl-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NS/c1-8(2)15(11(12,13)14)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 |
InChIキー |
OTKJAUBYMBLADT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=C(C=C1)SC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
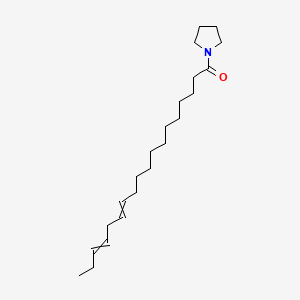
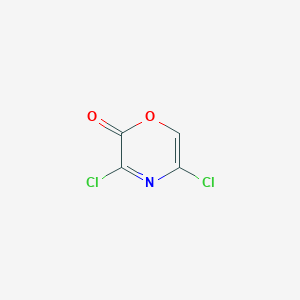
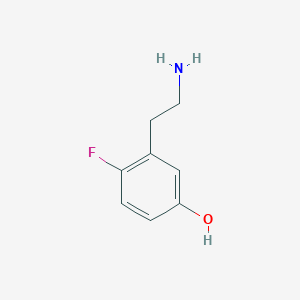
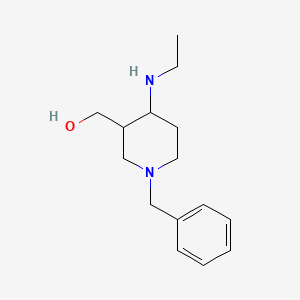
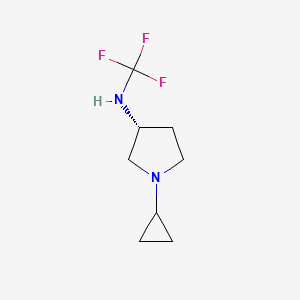

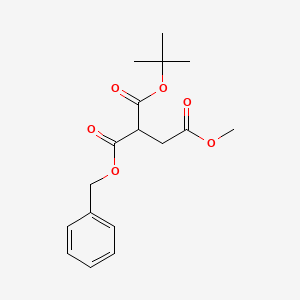
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
